molecular formula C12H20N2O2S2 B4736745 N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide

N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide

Cat. No. B4736745
M. Wt: 288.4 g/mol
InChI Key: GYOXRQCLVAGJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide, also known as DMPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPS is a sulfonamide derivative that has been shown to possess a wide range of biochemical and physiological effects, making it a valuable tool in various research applications.

Mechanism of Action

N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide works by binding to heavy metals in the body and forming stable complexes that are excreted through the urine. It has been shown to have a high affinity for mercury, making it a particularly effective chelating agent for this toxic metal. N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide has also been shown to have antioxidant properties, which may contribute to its ability to protect against heavy metal toxicity.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the ability to increase glutathione levels, a key antioxidant in the body. It has also been shown to modulate the immune system, potentially making it useful in the treatment of autoimmune diseases. In addition, N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide is its ability to chelate heavy metals, making it a valuable tool in studies investigating heavy metal toxicity. However, one limitation is that it may not be effective in removing all types of heavy metals, and may have limited efficacy in cases of chronic heavy metal exposure. In addition, N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide may have potential side effects, such as gastrointestinal upset and allergic reactions, which should be taken into consideration when using it in lab experiments.

Future Directions

There are a number of potential future directions for research on N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide. One area of interest is in the development of more effective chelating agents for heavy metals, particularly for the treatment of chronic heavy metal exposure. Another area of interest is in the use of N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, there is potential for further investigation into the immune-modulating effects of N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide, and its potential use in the treatment of autoimmune diseases.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide has been used in a variety of scientific research applications due to its ability to chelate heavy metals, such as mercury, lead, and cadmium. It has been shown to be effective in removing these toxic metals from the body, making it a potential treatment for heavy metal poisoning. N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide has also been used in studies investigating the effects of heavy metal exposure on various physiological systems, such as the nervous system and immune system.

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S2/c1-14(2)10-4-9-13-18(15,16)12-7-5-11(17-3)6-8-12/h5-8,13H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOXRQCLVAGJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dimethylamino)propyl]-4-(methylsulfanyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide
Reactant of Route 6
N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.